
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science. The compound’s unique structure, featuring methoxy and methyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5,8-dimethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethoxybenzene and 5,8-dimethyl-1,2,3,4-tetrahydrocarbazole.
Cyclization: The key step involves cyclization to form the carbazole core. This can be achieved through various methods, including oxidative cyclization using reagents like iodine or palladium catalysts.
Functional Group Introduction: The methoxy and methyl groups are introduced through selective functionalization reactions. For example, methylation can be achieved using methyl iodide and a base, while methoxylation can be performed using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves sequential addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or chromatography.
Continuous Flow Synthesis: This method allows for continuous production of the compound by flowing reactants through a series of reactors. It offers advantages in terms of scalability and process efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the carbazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydrocarbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5,8-dimethyl-9H-carbazole and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases or transcription factors involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-9H-carbazole: Lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-9H-carbazole: Lacks the methoxy groups at positions 1 and 3.
3,6-Dimethoxy-9H-carbazole: Has methoxy groups at positions 3 and 6 instead of 1 and 3.
Uniqueness
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
129819-73-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1,3-dimethoxy-5,8-dimethyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO2/c1-9-5-6-10(2)15-14(9)12-7-11(18-3)8-13(19-4)16(12)17-15/h5-8,17H,1-4H3 |
InChI Key |
OKQXHORIDZRSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=CC(=C3)OC)OC)NC2=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
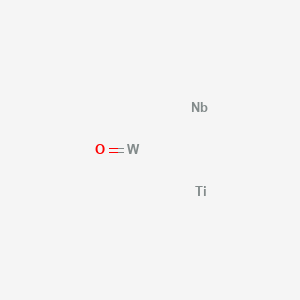
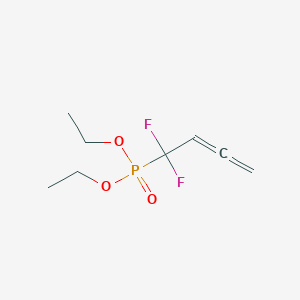
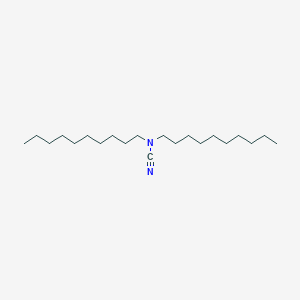
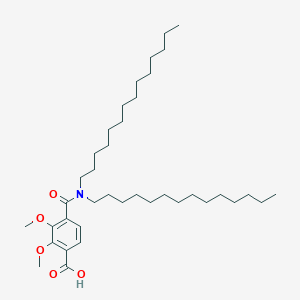
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
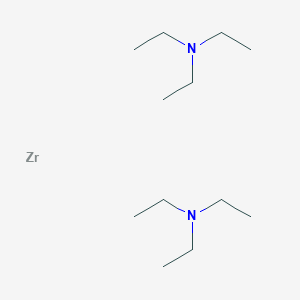
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

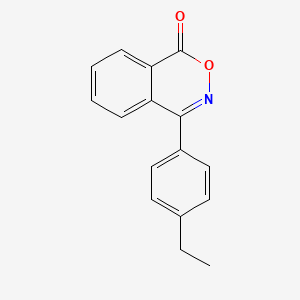

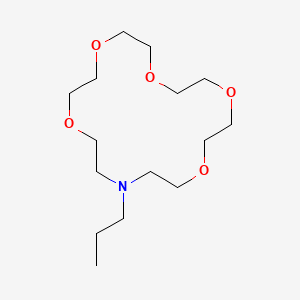
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
